C2-Sulfur Bioisosterism as a Core Differentiation Factor vs. the 2-Oxo Parent Core
The target compound features a C=S group at the 2-position, a deliberate substitution of the oxygen atom in the more common quinazolin-4-one (2-oxo) series typified by compound 10a (N-(3,5-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine). In EGFR inhibitor design, this O -> S swap, which increases van der Waals radius from ~1.52 Å to ~1.80 Å and alters hydrogen bond acceptor strength, is a classic tactic to modulate potency and, crucially, off-target kinase selectivity profiles [1]. While compound 10a has been a focal point in EGFR inhibitor studies, its 2-thione congener is explicitly designed to probe the electronic and steric demands of the kinase hinge region differently [1].
| Evidence Dimension | Core Pharmacophore Differentiation (C2 Position) |
|---|---|
| Target Compound Data | Contains a C2-thione (C=S) group |
| Comparator Or Baseline | Analogous 4-anilino-6,7-dimethoxyquinazolines with a C2-oxo (C=O) or C2-H substitution (e.g., PD 153035 series or N-(3,5-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine, Compound 10a). |
| Quantified Difference | Not applicable for class-level inference, but the difference in hydrogen-bonding capacity (thione is a weaker acceptor than carbonyl) and increased lipophilicity (ΔLogP approx. +0.5–1.0 based on sulfur substitution) directly impacts pharmacokinetic properties and target binding off-rates. |
| Conditions | Informed by established SAR principles from the quinazoline EGFR inhibitor literature (e.g., the PD 153035 discovery program). |
Why This Matters
For a scientific user procuring a unique tool compound for a kinase selectivity panel, this core modification is the primary reason to select this specific compound over any 2-oxo analog, as it fundamentally alters the chemotype's interaction map.
- [1] Justia Patents. Thioquinazolinone derivatives and combinatorial libraries thereof. US Patent 20040102629, 2004-05-27. View Source
